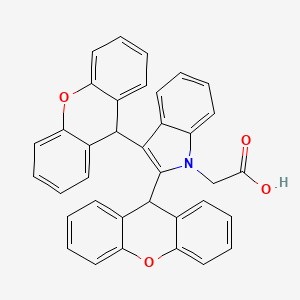
2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is a complex organic compound that features a unique structure combining xanthene and indole moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid typically involves the condensation of xanthene derivatives with indole derivatives. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2,3-dihydro-1H-indole-1-acetic acid under acidic conditions . The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene moiety and exhibit similar fluorescent properties.
Indole-3-acetic acid: A well-known plant hormone that shares the indole moiety and has diverse biological activities.
Uniqueness
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is unique due to its combined xanthene and indole structure, which imparts both fluorescent and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
53924-19-9 |
|---|---|
分子式 |
C36H25NO4 |
分子量 |
535.6 g/mol |
IUPAC名 |
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C36H25NO4/c38-32(39)21-37-27-16-6-1-11-22(27)35(33-23-12-2-7-17-28(23)40-29-18-8-3-13-24(29)33)36(37)34-25-14-4-9-19-30(25)41-31-20-10-5-15-26(31)34/h1-20,33-34H,21H2,(H,38,39) |
InChIキー |
MPTVCJGKBAHYHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C(N(C5=CC=CC=C54)CC(=O)O)C6C7=CC=CC=C7OC8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


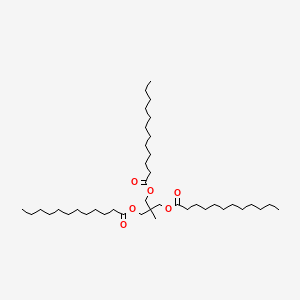

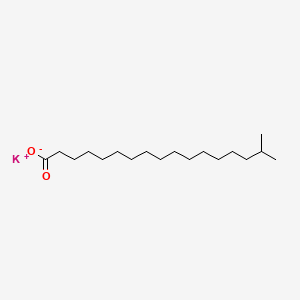
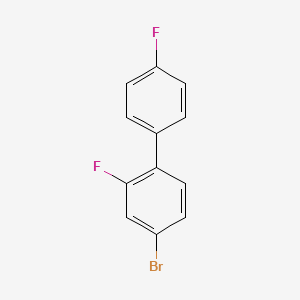
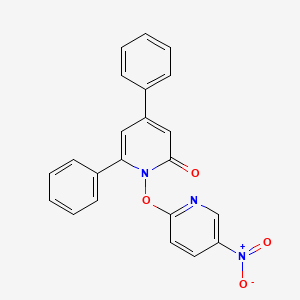
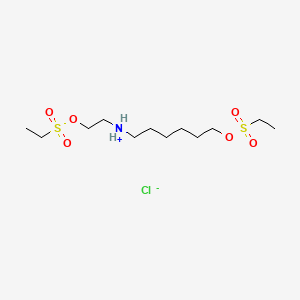
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
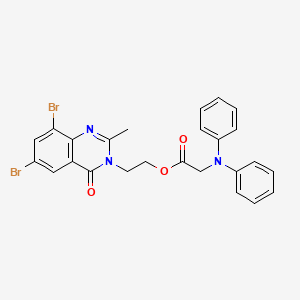
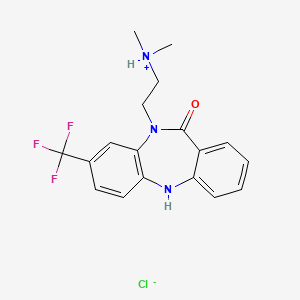
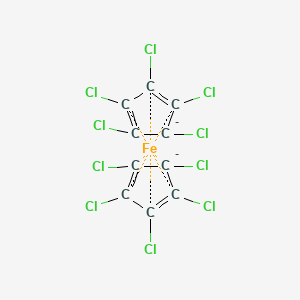
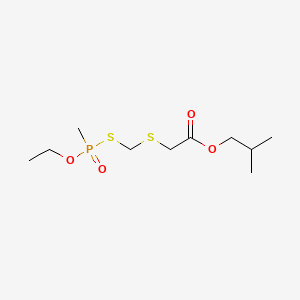
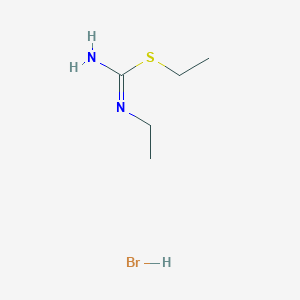
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
